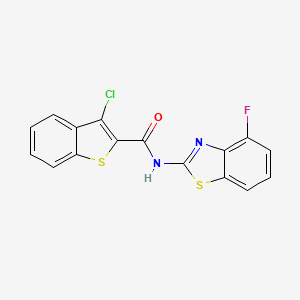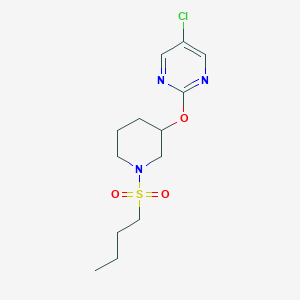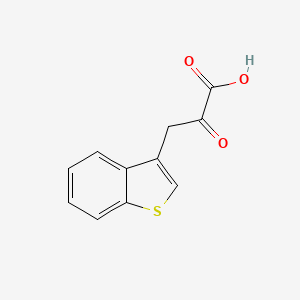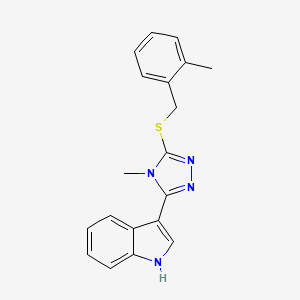
3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a chemical substance with a specific molecular structure. Unfortunately, there is limited information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. The specific molecular structure of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is not explicitly mentioned in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight. The specific physical and chemical properties of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” are not provided in the retrieved data .科学的研究の応用
Antioxidant and Antimicrobial Activities
One study focuses on the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives, including those with indole moieties, which were evaluated for their antioxidant and antimicrobial properties. These compounds demonstrated significant scavenging capacity for DPPH and superoxide radicals, alongside lipid peroxidation inhibition effects. Notably, one compound exhibited slight antimicrobial activity against various test microorganisms, suggesting potential applications in developing new antioxidant and antimicrobial agents (Baytas et al., 2012).
Inhibitors for Chronic Diabetic Complications
Another line of research led to the discovery of a series of highly potent and selective aldose reductase inhibitors, including indole-N-alkanoic acid derivatives. These inhibitors, particularly effective against aldose reductase, were explored for the treatment of chronic diabetic complications, demonstrating significant potential to lower nerve and lens sorbitol levels in diabetic rat models, which could be pivotal in managing diabetic complications (Van Zandt et al., 2005).
Synthesis Methods for Heterocyclic Compounds
Research into efficient synthesis methods for biologically relevant heterocycles, including those incorporating indole and 1,2,4-triazole moieties, has yielded new approaches. For instance, a method involving copper-catalyzed C-N coupling and palladium-catalyzed direct arylation has been developed to synthesize indole-annulated sulfur heterocycles, offering a promising pathway for the preparation of complex organic molecules with potential biological applications (Shelke et al., 2016).
Anticancer Potential
Several studies have synthesized and evaluated novel indole derivatives, including those linked with 1,2,4-triazole moieties, for their anticancer properties. Some of these compounds have shown potent growth inhibition against various cancer cell lines, suggesting their potential as lead compounds for further development into anticancer agents. The exploration of these compounds emphasizes the importance of indole and triazole derivatives in medicinal chemistry research aimed at discovering new therapies for cancer (Penthala et al., 2011).
Safety and Hazards
特性
IUPAC Name |
3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKXDCCUCBSPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

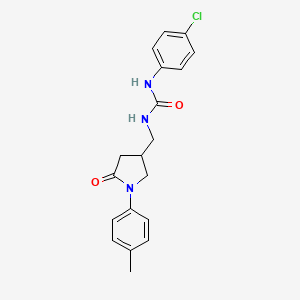


![2-[4-(2,2-Difluoroethanesulfinyl)phenyl]acetic acid](/img/structure/B2732925.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2732926.png)

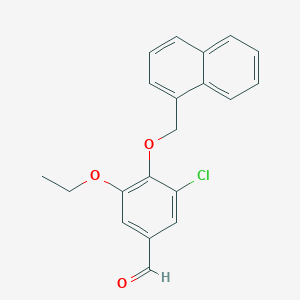
![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2732930.png)
![3-Amino-2-[(4-fluoro-2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B2732931.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2732933.png)

